![molecular formula C20H17BrN2O6 B4584650 N-{3-(1,3-苯并二氧杂环-5-基)-2-[(4-溴苯甲酰)氨基]丙烯酰}-β-丙氨酸](/img/structure/B4584650.png)

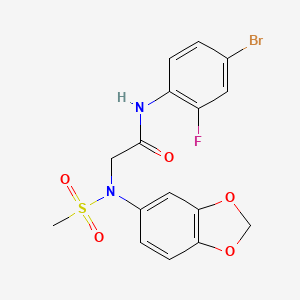

N-{3-(1,3-苯并二氧杂环-5-基)-2-[(4-溴苯甲酰)氨基]丙烯酰}-β-丙氨酸

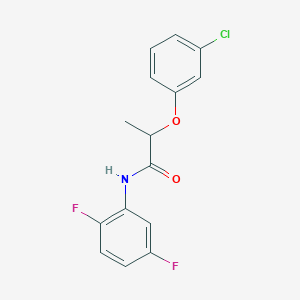

描述

The compound belongs to a class of compounds characterized by complex molecular structures incorporating elements like benzodioxol, bromobenzoyl groups, and beta-alanine. These components suggest a compound with potential for varied chemical reactions, physical properties, and applications in materials science, medicinal chemistry, and more, excluding its use as a drug or its pharmacological effects.

Synthesis Analysis

Synthetic approaches to similar complex molecules often involve multi-step reactions, including coupling reactions, esterification, and protection-deprotection strategies. For example, the synthesis of N-ortho-ferrocenyl benzoyl amino acid esters involves coupling ortho-ferrocenyl benzoic acid to various amino acid ethyl esters, demonstrating the versatility and complexity of synthesizing such compounds (Savage et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds akin to the target molecule is characterized by X-ray crystallography and NMR spectroscopy, revealing details about the molecular geometry, electronic distribution, and conformational dynamics. The X-ray crystal structure of related compounds can provide insights into the spatial arrangement of atoms, which is crucial for understanding the compound's reactivity and properties (Savage et al., 2006).

Chemical Reactions and Properties

Compounds with such structural features can participate in a variety of chemical reactions, including conjugate addition, nucleophilic substitution, and cycloaddition. These reactions are fundamental for further functionalization or modification of the molecule, impacting its physical and chemical properties significantly. The reactivity towards different reagents and conditions can elucidate the compound's chemical behavior and potential applications (Gawandi et al., 2004).

科学研究应用

GPIIb/IIIa 整联蛋白拮抗剂开发

该化合物属于一类更广泛的分子,其作为 GPIIb/IIIa 整联蛋白拮抗剂的作用而受到研究,在抗血栓治疗中显示出潜力。一项研究重点介绍了乙基 N-[3-(2-氟-4-(噻唑烷-3-基(亚氨基)甲基)苯甲酰)氨基-2, 2-二甲基戊酰]哌啶-4-乙酸酯的开发,显示出显着的体外和体内人血小板聚集抑制活性。这项研究表明该分子具有潜在的治疗应用,特别是在急性抗血栓治疗中,因为它在口服给药后起效快、作用时间相对较短 (Hayashi 等,1998)。

聚合物复合物和癌症研究

另一项研究涉及合成新型配体,用于制备在癌症研究中具有潜在应用的聚合物复合物。对源自新型磺胺类药物的生物活性单体的超分子铜(II)聚合物复合物进行光谱研究,结果表明这些复合物可以与癌症相关受体结合,表明其在治疗应用中具有广阔的前景 (El-Sonbati 等,2018)。

肽类的固相合成

对肽类的固相合成(特别是 N-取代-β-氨基丙酸低聚物)的研究展示了此类化合物在开发肽模拟物中的相关性。这些研究提供了使用聚合物结合技术生成在药物发现和开发中具有潜在应用的化合物的见解 (Hamper 等,1998)。

癌症治疗的光动力疗法

一项值得注意的研究合成了用苯磺酰胺衍生物基团取代的新型锌酞菁化合物,显示出高单线态氧量子产率。这些特性使此类化合物成为光动力疗法中 II 型光敏剂的理想候选者,光动力疗法是一种癌症治疗方式 (Pişkin 等,2020)。

硫脲衍生物的抗菌活性

最后,探索了苯甲酰和卤代苯甲酰硫脲与 α- 和 β-丙氨酸化合物的合成和研究,以了解其抗菌活性。这些研究发现,特定衍生物对革兰氏阳性和革兰氏阴性菌均表现出很强的抗菌活性,突出了它们在开发新型抗菌剂中的潜在用途 (Ibrahim 等,2021)。

属性

IUPAC Name |

3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]prop-2-enoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O6/c21-14-4-2-13(3-5-14)19(26)23-15(20(27)22-8-7-18(24)25)9-12-1-6-16-17(10-12)29-11-28-16/h1-6,9-10H,7-8,11H2,(H,22,27)(H,23,26)(H,24,25)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYYOOHBTVRZKK-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC(=O)O)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]prop-2-enoyl]amino]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-1-methyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4584570.png)

![dimethyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B4584575.png)

![2-{5-bromo-3-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B4584577.png)

![4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-methylpyrimidine](/img/structure/B4584583.png)

![1-(2,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4584601.png)

![5-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4584618.png)

![N-[4-(aminocarbonyl)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4584622.png)

![N-(4-bromo-2-ethylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4584642.png)

![1-[5-(bromomethyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine hydrobromide](/img/structure/B4584648.png)

![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4584657.png)

![6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584664.png)

![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)